

# Foreword: The Centrality of Chiral Purity in Modern Drug Development

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **(R)-2-(benzyloxy)propanoic acid**

Cat. No.: **B027457**

[Get Quote](#)

In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental pillar of safety and efficacy. Chiral molecules, existing as non-superimposable mirror images (enantiomers), frequently exhibit profoundly different pharmacological and toxicological profiles. **(R)-2-(benzyloxy)propanoic acid** emerges as a quintessential chiral building block, a testament to the power of stereochemically defined intermediates. Its structure, combining a protected hydroxyl group on a propanoic acid backbone, offers synthetic versatility while preserving a critical stereocenter. This guide provides an in-depth exploration of its synthesis, analytical control, and strategic application, grounded in established chemical principles and field-proven methodologies, for the researchers and drug development professionals dedicated to advancing therapeutic innovation.

## Core Molecular Profile and Physicochemical Properties

**(R)-2-(benzyloxy)propanoic acid**, also known as O-Benzyl-D-lactic acid, is a stable, crystalline solid at room temperature. The benzyl group serves as a robust protecting group for the C2 hydroxyl of the lactic acid core, preventing unwanted side reactions and allowing for the selective functionalization of the carboxylic acid moiety. This protection is critical for its role as a reliable intermediate in multi-step synthetic campaigns.

Table 1: Physicochemical Properties of **(R)-2-(benzyloxy)propanoic acid**

| Property             | Value                                                              | Reference(s)                            |
|----------------------|--------------------------------------------------------------------|-----------------------------------------|
| CAS Number           | 100836-85-9                                                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula    | C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>                     | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight     | 180.20 g/mol                                                       | <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance           | White to pale cream crystals or powder                             |                                         |
| Melting Point        | 52-55 °C                                                           |                                         |
| Optical Rotation     | [α] <sup>20</sup> /D +77±3°, c = 1% in methanol                    |                                         |
| Purity Specification | ≥97.0% (HPLC)                                                      |                                         |
| Solubility           | Insoluble in water; soluble in methanol, and chlorinated solvents. |                                         |
| InChI Key            | XWAVPOFYNPXXEL-<br>MRVPVSSYSA-N                                    |                                         |

## Synthesis Pathway: A Mechanistic Approach to Stereopreservation

The most common and industrially viable synthesis of **(R)-2-(benzyloxy)propanoic acid** begins with an enantiomerically pure precursor, typically an ester of (R)-lactic acid. The core transformation is a Williamson ether synthesis, a classic and reliable method for forming carbon-oxygen bonds.

### The Underlying Mechanism: Williamson Ether Synthesis

This reaction proceeds via an S<sub>n</sub>2 (bimolecular nucleophilic substitution) mechanism.[\[4\]](#) The process involves two main stages:

- Deprotonation: The hydroxyl group of the lactic acid ester is deprotonated by a strong base to form a potent alkoxide nucleophile.
- Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the ether linkage.

A critical consideration is the choice of base. The substrate is a secondary alcohol, where an S<sub>n</sub>2 reaction competes with an E2 elimination side reaction. To favor substitution, a strong, non-nucleophilic, sterically

hindered base is preferred, as this will efficiently deprotonate the alcohol without promoting elimination of the benzyl halide.[5][6] Sodium tert-amylate or sodium hydride are common choices for this reason.[7]



[Click to download full resolution via product page](#)

**Caption:** Synthetic workflow for **(R)-2-(benzyloxy)propanoic acid**.

## Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of **(R)-2-(benzyloxy)propanoic acid** and its intermediates.

### Step 1: Synthesis of (R)-Methyl 2-(benzyloxy)propanoate

- To a dry, inerted reaction vessel, add (R)-methyl lactate and a suitable anhydrous solvent such as tetrahydrofuran (THF).
- Cool the solution to below 5 °C using an ice bath.
- Slowly add a strong base, such as sodium tert-amylate, to the solution while maintaining the low temperature. The formation of the alkoxide is an exothermic process.
- Once the base addition is complete, slowly add benzyl bromide dropwise, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature (20-30 °C) and stir until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC) or HPLC.
- Perform a post-reaction workup, which typically involves quenching the reaction with water, separating the organic and aqueous layers, and extracting the aqueous layer with a solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ester. This intermediate can be purified by vacuum distillation or chromatography if necessary.

### Step 2: Saponification to **(R)-2-(benzyloxy)propanoic acid**

- Dissolve the intermediate ester from Step 1 in a mixture of ethanol and water.
- Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.
- Heat the mixture to reflux and maintain for 1-2 hours, monitoring the disappearance of the ester by TLC/HPLC.
- After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexanes) to remove any unreacted benzyl bromide or other non-polar impurities.

- Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1M HCl) to protonate the carboxylate, causing the final product to precipitate.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure **(R)-2-(benzyloxy)propanoic acid**.

## Analytical Quality Control: Ensuring Purity and Stereochemical Integrity

Rigorous analytical control is paramount to validate the quality of any pharmaceutical intermediate. For **(R)-2-(benzyloxy)propanoic acid**, the key quality attributes are chemical purity and enantiomeric purity (enantiomeric excess, e.e.).



[Click to download full resolution via product page](#)

**Caption:** Analytical workflow for quality control.

## Chemical Purity via High-Performance Liquid Chromatography (HPLC)

A standard reversed-phase HPLC method is used to determine chemical purity and quantify any process-related impurities.

- Protocol: Purity by RP-HPLC

- Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm (for the phenyl ring).
- Expected Outcome: The main peak corresponding to the product should be well-resolved from any impurities. Purity is typically reported as a percentage of the total peak area.

## Enantiomeric Purity via Chiral HPLC

Determining the enantiomeric excess is the most critical analytical test. This requires a chiral stationary phase (CSP) that can differentiate between the R and S enantiomers. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for this class of compounds.[8][9]

- Protocol: Enantiomeric Excess by Chiral HPLC
  - Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column.
  - Mobile Phase: A mixture of n-hexane and 2-propanol with a small amount of a modifier like trifluoroacetic acid (e.g., 90:10 v/v Hexane:IPA + 0.1% TFA).[8]
  - Flow Rate: 0.5 - 1.0 mL/min
  - Detection: UV at 210 nm or 254 nm.
  - Expected Outcome: Baseline resolution of the (R)- and (S)-enantiomer peaks. The enantiomeric excess (e.e.) is calculated from the peak areas:  $e.e. (\%) = |([R] - [S]) / ([R] + [S])| \times 100$ .

## Structural Confirmation

Spectroscopic methods confirm the chemical structure of the synthesized molecule.

- $^1\text{H}$  NMR (Proton NMR): The spectrum provides a unique fingerprint of the proton environments.
  - Predicted Chemical Shifts ( $\delta$ , ppm):
    - ~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH), often broad.[10]

- ~7.3 ppm (multiplet, 5H): Protons of the phenyl ring ( $C_6H_5$ ).
- ~4.6 ppm (AB quartet or two doublets, 2H): The diastereotopic methylene protons of the benzyl group ( $OCH_2Ph$ ).
- ~4.2 ppm (quartet, 1H): The methine proton at the chiral center (CH).
- ~1.5 ppm (doublet, 3H): The methyl protons ( $CH_3$ ).
- $^{13}C$  NMR (Carbon NMR): This confirms the carbon skeleton of the molecule.
  - Predicted Chemical Shifts ( $\delta$ , ppm):
    - ~175-180 ppm: Carboxylic acid carbonyl carbon (COOH).[\[11\]](#)
    - ~137 ppm: Quaternary carbon of the phenyl ring attached to the  $CH_2$  group.[\[12\]](#)
    - ~127-129 ppm: Carbons of the phenyl ring ( $C_6H_5$ ).[\[12\]](#)
    - ~75 ppm: Methine carbon at the chiral center (CH).
    - ~71 ppm: Methylene carbon of the benzyl group ( $OCH_2Ph$ ).
    - ~18 ppm: Methyl carbon ( $CH_3$ ).
- FT-IR (Infrared Spectroscopy): Identifies key functional groups.
  - Characteristic Absorptions ( $cm^{-1}$ ):
    - 2500-3300 (broad): O-H stretch of the carboxylic acid.
    - ~1710 (strong): C=O stretch of the carboxylic acid.
    - ~1100 (strong): C-O ether stretch.
    - 3030, 1600, 1500: Aromatic C-H and C=C stretches.

## Application as a Pharmaceutical Intermediate

The primary utility of **(R)-2-(benzyloxy)propanoic acid** is to serve as a precursor for more complex chiral molecules, where its carboxylic acid group is typically converted into an amide.

## Downstream Reactivity: Amide Bond Formation

Direct reaction of a carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated." Common methods include:

- Conversion to Acyl Chloride: Reacting the acid with thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride. The resulting highly reactive acyl chloride readily couples with an amine.
- Use of Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), often used with an additive like 1-Hydroxybenzotriazole (HOBT), form a highly reactive O-acylisourea or HOBT-ester intermediate *in situ*. This intermediate then smoothly reacts with the amine to form the amide bond with minimal racemization, which is critical for preserving stereochemical integrity. [\[13\]](#)[\[14\]](#)
- Protocol: General Amide Coupling via EDC/HOBT
  - Dissolve **(R)-2-(benzyloxy)propanoic acid** in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).
  - Add HOBT (1.0-1.2 equivalents) and EDC (1.0-1.2 equivalents).
  - Stir the mixture at 0 °C for 15-30 minutes to form the active ester.
  - Add the desired amine (1.0 equivalent) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) if the amine is used as a salt.
  - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).
  - Perform a standard aqueous workup and purify the resulting amide product by chromatography or crystallization.

## Case Study: A Key Structural Motif in Taxane Anticancer Drugs

While **(R)-2-(benzyloxy)propanoic acid** itself is a versatile building block, its core structure is highly relevant to the synthesis of some of the most important chemotherapeutic agents in modern medicine. The side chain of the blockbuster anticancer drug Docetaxel (Taxotere®) is (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid.[\[15\]](#)

The synthesis of this crucial side chain often involves intermediates structurally analogous to **(R)-2-(benzyloxy)propanoic acid**, where the C2-hydroxyl group is protected, often with a benzyl-type group,

before being coupled to the complex baccatin III core of the drug.[16][17] This protection strategy prevents unwanted reactions during the sensitive esterification step that links the side chain to the core.



[Click to download full resolution via product page](#)

**Caption:** Role of protected side chains in Docetaxel synthesis.

This application highlights the industrial significance of chiral propanoic acid derivatives. The benzyl protecting group is particularly advantageous because it can be removed under mild, neutral conditions via catalytic hydrogenation, a process that does not compromise other sensitive functional groups within the complex target molecule.[16] The use of **(R)-2-(benzyloxy)propanoic acid** and its derivatives exemplifies a critical strategy in pharmaceutical manufacturing: the use of robust, stereochemically pure intermediates to construct complex and life-saving active pharmaceutical ingredients.

## Conclusion

**(R)-2-(benzyloxy)propanoic acid** is more than a simple chemical reagent; it is an enabling tool for the construction of complex, stereochemically defined molecules. Its synthesis via the Williamson ether reaction is a robust and scalable process, and its quality can be rigorously controlled through standard analytical techniques like chiral HPLC. Its utility as a precursor to amide-containing structures, exemplified by its relationship to the side chain of taxane anticancer agents, underscores its value to the drug development professional. A thorough understanding of its properties, synthesis, and reactivity provides researchers with a reliable component for the logical and efficient assembly of next-generation therapeutics.

## References

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [byjus.com](https://byjus.com/chemistry/williamson-ether-synthesis-reaction/). [URL: <https://byjus.com/chemistry/williamson-ether-synthesis-reaction/>]
- ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [chemtalk.org](https://chemtalk.org/williamson-ether-synthesis/). [URL: <https://chemtalk.org/williamson-ether-synthesis/>]
- Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [en.wikipedia.org](https://en.wikipedia.org/wiki/Williamson_ether_synthesis). [URL: [https://en.wikipedia.org/wiki/Williamson\\_ether\\_synthesis](https://en.wikipedia.org/wiki/Williamson_ether_synthesis)]
- Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [khanacademy.org](https://www.khanacademy.org/science/organic-chemistry/ethers-epoxides-sulfides/synthesis-of-ethers-and-epoxides-jay/v/williamson-ether-synthesis-jay). [URL: <https://www.khanacademy.org/science/organic-chemistry/ethers-epoxides-sulfides/synthesis-of-ethers-and-epoxides-jay/v/williamson-ether-synthesis-jay>]
- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from YouTube. [URL: <https://www.youtube.com/watch?v=JyfJyfJyfJy>]
- Holton, R. A. (1997). Method for docetaxel synthesis. U.S. Patent No. US5688977A. Google Patents. [URL: <https://patents.google.com/patent/US5688977A>]
- Gasparini, F., et al. (2021). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. *Molecules*, 26(11), 3321. MDPI. [URL: <https://www.mdpi.com/1420-3049/26/11/3321>]
- Holton, R. A. (1997). Method for docetaxel synthesis. WIPO Patent No. WO1997034866A1. Google Patents. [URL: <https://patents.google.com/patent/WO1997034866A1>]
- Ismail, M. M., et al. (2018). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. *Journal of Medicinal Chemistry*, 61(15), 6625–6643. NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6331168/>]
- Ojima, I., et al. (2010). Method for preparing docetaxel chiral side chain intermediate. Chinese Patent No. CN101838281B. Google Patents. [URL: <https://patents.google.com/patent/CN101838281B>]
- Katritzky, A. R., & El-Faham, A. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. *Arkivoc*, 2012(7), 1-12. NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3407984/>]
- National Center for Biotechnology Information. (2011). 11C-Labeled 1,7 $\beta$ ,10 $\beta$ -trihydroxy-9-oxo-5 $\beta$ ,20-epoxytax-11-ene-2 $\alpha$ ,4,13 $\alpha$ -triyl 4-acetate 2-benzoate 13-[(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-

hydroxy-3-phenylpropanoate}. PubChem Compound Summary for CID 56312880. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/56312880>]

- Spencer, J., et al. (2005). Rearrangement of the active ester intermediate during HOBr/EDC amide coupling. European Journal of Inorganic Chemistry, 2005(1), 173-180. [URL: <https://api.semanticscholar.org/CorpusID:97087693>]
- Kalíková, K., et al. (2019). Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography. Molecules, 24(6), 1093. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6471689/>]
- Lead Sciences. (n.d.). **(R)-2-(Benzylxy)propanoic acid**. Retrieved from [leadsciences.com](https://www.leadsciences.com/r-2-benzylxypropanoic-acid-cas-100836-85-9.html). [URL: <https://www.leadsciences.com/r-2-benzylxypropanoic-acid-cas-100836-85-9.html>]
- Thermo Fisher Scientific. (n.d.). (R)-(+)-2-Benzylxypropionic acid, 98%. Retrieved from [thermofisher.com](https://www.thermofisher.com). [URL: <https://www.thermofisher.com/chemical-product/A17205.html>]
- National Center for Biotechnology Information. (n.d.). 2-(Benzylxy)propanoic acid. PubChem Compound Summary for CID 245987. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/245987>]
- Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [phenomenex.com](https://www.phenomenex.com). [URL: <https://www.phenomenex.com>]
- BLDpharm. (n.d.). 100836-85-9|(R)-2-(Benzylxy)propanoic acid. Retrieved from [bldpharm.com](https://www.bldpharm.com). [URL: <https://www.bldpharm.com/products/100836-85-9.html>]
- Kasparec, J., & Silberring, J. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(18), 4237. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7570415/>]
- Reddit. (2023). What is the correct order of addition for EDCI and HOBr?. r/Chempros. [URL: [https://www.reddit.com/r/Chempros/comments/16i9f5e/what\\_is\\_the\\_correct\\_order\\_of\\_addition\\_for\\_edci/](https://www.reddit.com/r/Chempros/comments/16i9f5e/what_is_the_correct_order_of_addition_for_edci/)]
- BenchChem. (n.d.). Application Notes and Protocols for HPLC Separation of D- and L-Lactic Acid Enantiomers. Retrieved from [benchchem.com](https://www.benchchem.com). [URL: <https://www.benchchem.com/application-notes/hplc-separation-of-d-and-l-lactic-acid-enantiomers>]
- Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [aapptec.com](https://www.aapptec.com). [URL: <https://www.aapptec.com/coupling-reagents-synthesis-aapptec>]
- Doc Brown's Chemistry. (n.d.). low/high resolution  $^1\text{H}$  proton nmr spectrum of propanoic acid. Retrieved from [docbrown.info](https://www.docbrown.info). [URL: [https://www.docbrown.info/page06/molecule\\_spectrah/propanoic\\_acid\\_HNMR.htm](https://www.docbrown.info/page06/molecule_spectrah/propanoic_acid_HNMR.htm)]
- Cooke Chemical. (n.d.). **(R)-2-(Benzylxy)propanoic acid**, 95%, 100836-85-9. Retrieved from [cookechem.com](https://www.cookechem.com). [URL: <https://www.cookechem.com/product/cas-100836-85-9>]
- Doc Brown's Chemistry. (n.d.). Introductory note on the  $^{13}\text{C}$  NMR spectrum of propanoic acid. Retrieved from [docbrown.info](https://www.docbrown.info). [URL: [https://www.docbrown.info/page06/molecule\\_spectrac/propanoic\\_acid\\_13CNMR.htm](https://www.docbrown.info/page06/molecule_spectrac/propanoic_acid_13CNMR.htm)]
- Sigma-Aldrich. (n.d.). (R)-(+)-2-(Benzylxy)propionic acid. Retrieved from [sigmaaldrich.com](https://www.sigmaaldrich.com). [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/100836859>]

- Nagwa. (2019). Video: <sup>1</sup>H NMR Spectrum of Propanoic Acid. Retrieved from nagwa.com. [URL: <https://www.nagwa.com/en/videos/879149293175/>]
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from docbrown.info. [URL: [https://www.docbrown.info/page06/molecule\\_spectrac/benzoic\\_acid\\_13CNMR.htm](https://www.docbrown.info/page06/molecule_spectrac/benzoic_acid_13CNMR.htm)]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. (R)-2-(Benzyl)propanoic acid - Lead Sciences [[lead-sciences.com](http://lead-sciences.com)]
- 2. 100836-85-9|(R)-2-(Benzyl)propanoic acid|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 3. 2-(Benzyl)propanoic acid | C10H12O3 | CID 245987 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 4. Williamson ether synthesis - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 5. Williamson Ether Synthesis | ChemTalk [[chemistrytalk.org](http://chemistrytalk.org)]
- 6. youtube.com [[youtube.com](http://youtube.com)]
- 7. Khan Academy [[khanacademy.org](http://khanacademy.org)]
- 8. mdpi.com [[mdpi.com](http://mdpi.com)]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 10. nagwa.com [[nagwa.com](http://nagwa.com)]
- 11. <sup>13</sup>C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [[docbrown.info](http://docbrown.info)]
- 12. <sup>13</sup>C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [[docbrown.info](http://docbrown.info)]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBT as the coupling reagents - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 14. peptide.com [[peptide.com](http://peptide.com)]
- 15. <sup>11</sup>C-Labeled 1,7 $\beta$ ,10 $\beta$ -trihydroxy-9-oxo-5 $\beta$ ,20-epoxytax-11-ene-2 $\alpha$ ,4,13 $\alpha$ -triyl 4-acetate 2-benzoate 13- $\{$ (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate $\}$  - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [[ncbi.nlm.nih.gov](http://ncbi.nlm.nih.gov)]

- 16. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 17. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Foreword: The Centrality of Chiral Purity in Modern Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027457#r-2-benzyloxy-propanoic-acid-as-a-pharmaceutical-intermediate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)